3-Phenoxythiophene

Übersicht

Beschreibung

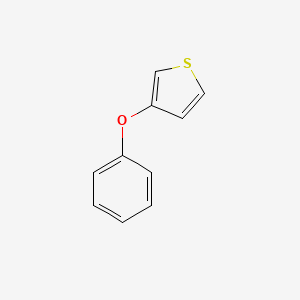

3-Phenoxythiophene is an organic compound with the molecular formula C10H8OS It is a derivative of thiophene, where a phenoxy group is attached to the third carbon atom of the thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxythiophene typically involves the reaction of thiophene with phenol in the presence of a suitable catalyst. One common method is the palladium-catalyzed cross-coupling reaction, where thiophene is reacted with phenol under controlled conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Phenoxythiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiol derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups into the thiophene ring.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

3-Phenoxythiophene is utilized in the development of organic semiconductors and conductive polymers. Its ability to form π-conjugated systems makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electronic properties can be tailored through structural modifications, enhancing its conductivity and stability in electronic devices.

| Application | Description |

|---|---|

| Organic Light Emitting Diodes (OLEDs) | Used as a light-emitting layer due to its electroluminescent properties. |

| Organic Photovoltaic Cells (OPVs) | Acts as a donor material in bulk heterojunction solar cells. |

Pharmaceuticals

Research has indicated that this compound exhibits potential therapeutic properties, particularly in anti-inflammatory and anticancer activities. Notably, derivatives such as B355252, a phenoxy thiophene sulfonamide, have shown neuroprotective effects in models of cerebral ischemia by reducing oxidative stress and neuronal apoptosis .

Case Study: B355252

- Mechanism of Action : B355252 protects neurons from glutamate-induced excitotoxicity by regulating mitochondrial dynamics and attenuating oxidative injury.

- Results : In vivo studies demonstrated significant reduction in infarct volume in rat models of ischemic stroke, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

| Pharmaceutical Property | Effect |

|---|---|

| Anti-inflammatory | Reduces inflammatory responses post-stroke. |

| Anticancer activity | Exhibits cytotoxic effects against cancer cell lines. |

Material Science

In material science, this compound is employed to synthesize advanced materials with unique electronic and optical properties. Its derivatives are investigated for their roles in creating nanostructured materials that can be used in sensors and other electronic applications.

Wirkmechanismus

The mechanism of action of 3-Phenoxythiophene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact mechanism depends on the specific application and the biological context in which it is used.

Vergleich Mit ähnlichen Verbindungen

Thiophene: The parent compound of 3-Phenoxythiophene, with a simpler structure.

2-Phenoxythiophene: A similar compound with the phenoxy group attached to the second carbon atom of the thiophene ring.

3-Methoxythiophene: A derivative with a methoxy group instead of a phenoxy group.

Uniqueness: this compound is unique due to the specific positioning of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and pharmaceuticals.

Biologische Aktivität

3-Phenoxythiophene is a compound of interest due to its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a phenoxy group. Its chemical structure allows for various interactions with biological systems, making it a candidate for therapeutic development.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of this compound derivatives, particularly in models of neurodegenerative diseases. The compound B355252, a sulfonamide derivative of phenoxythiophene, has been extensively studied for its ability to mitigate glutamate-induced neurotoxicity.

- Mitochondrial Dynamics : B355252 has been shown to inhibit mitochondrial fission, which is often exacerbated by glutamate exposure. This regulation helps maintain mitochondrial integrity and prevents cell death in neuronal cells (HT22) subjected to oxidative stress .

- Oxidative Stress Reduction : The compound significantly reduces reactive oxygen species (ROS) production and calcium influx in neuronal cells, thereby protecting against oxidative damage .

- Signaling Pathway Modulation : B355252 alters the phosphorylation states of extracellular signal-regulated kinases (ERK1/2), enhancing neuroprotective signaling pathways while suppressing pro-apoptotic signals .

Study 1: Neuroprotection Against Glutamate Toxicity

In a study investigating the effects of B355252 on HT22 cells, it was found that pretreatment with this compound reduced glutamate-induced cell death by inhibiting mitochondrial fission and preserving mitochondrial morphology. The study reported a significant decrease in the levels of fission proteins (Drp1 and Fis1) and an increase in fusion proteins (Mfn2) .

| Parameter | Control | Glutamate Treatment | B355252 Treatment |

|---|---|---|---|

| Cell Viability (%) | 100 | 30 | 70 |

| Drp1 Expression (fold) | 1 | 3 | 1.5 |

| Mfn2 Expression (fold) | 1 | 0.5 | 1 |

Study 2: In Vivo Neuroprotective Effects

Another investigation demonstrated that B355252 conferred protection against focal ischemia induced by endothelin-1 in animal models. The results indicated that treatment with B355252 improved neurological outcomes and reduced infarct size compared to control groups .

Therapeutic Applications

The promising neuroprotective effects of this compound derivatives suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate mitochondrial dynamics and reduce oxidative stress positions these compounds as valuable candidates for drug development.

Eigenschaften

IUPAC Name |

3-phenoxythiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSHUWUDKNEGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427050 | |

| Record name | 3-phenoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63285-84-7 | |

| Record name | 3-phenoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the position of the phenoxy group influence the properties of bithiophenes?

A1: [] Both theoretical and experimental studies have demonstrated that the number and position of phenoxy groups significantly impact the geometry of bithiophenes, both in their ground state and as cation radicals. This, in turn, affects the reactivity of these molecules, particularly their ability to undergo electropolymerization. For instance, specific substitutions can lead to more planar structures, facilitating pi-stacking and enhancing conductivity in the resulting polymers.

Q2: What is the significance of using sodium bisulfite in the synthesis of 3-sulphothiophene-2-carboxylic acid?

A2: [] Sodium bisulfite serves as a nucleophile in the copper-mediated nucleophilic substitution reaction used to synthesize 3-sulphothiophene-2-carboxylic acid from the corresponding halothiophenecarboxylic acid. This method is particularly noteworthy because it proposes a novel "ortho halogen assisted intramolecular oxidative addition-reductive elimination mechanism" and offers an improved process for preparing this important pharmaceutical intermediate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.